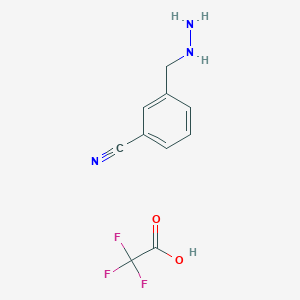
3-(Hydrazinylmethyl)benzonitrile 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydrazinylmethyl)benzonitrile 2,2,2-trifluoroacetate is a chemical compound that combines the structural features of a benzonitrile and a trifluoroacetate. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)benzonitrile 2,2,2-trifluoroacetate typically involves the reaction of 3-(Hydrazinylmethyl)benzonitrile with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydrazinylmethyl)benzonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(Hydrazinylmethyl)benzonitrile 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and bioactivity.
Industry: Utilized in the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 3-(Hydrazinylmethyl)benzonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The hydrazinyl group can form hydrogen bonds with target proteins, affecting their function and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hydrazinylmethyl)benzonitrile: Lacks the trifluoroacetate group, resulting in different chemical and biological properties.
2,2,2-Trifluoroacetate derivatives: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
The combination of the hydrazinylmethyl and trifluoroacetate groups in 3-(Hydrazinylmethyl)benzonitrile 2,2,2-trifluoroacetate makes it unique. This structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10F3N3O2 |
|---|---|
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
3-(hydrazinylmethyl)benzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9N3.C2HF3O2/c9-5-7-2-1-3-8(4-7)6-11-10;3-2(4,5)1(6)7/h1-4,11H,6,10H2;(H,6,7) |
InChI-Schlüssel |
DOLQWILXTVZDAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)CNN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


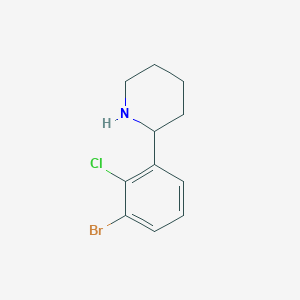

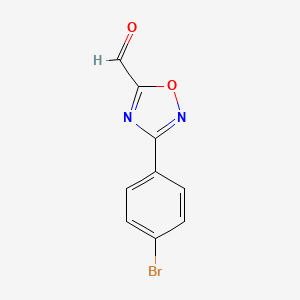

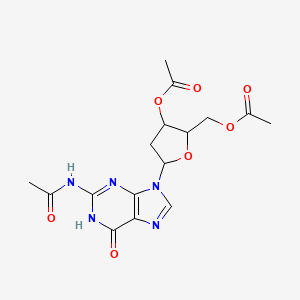
![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)
![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)



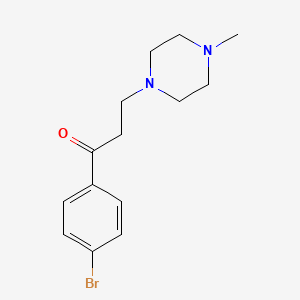
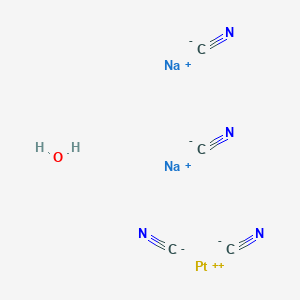
![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)

